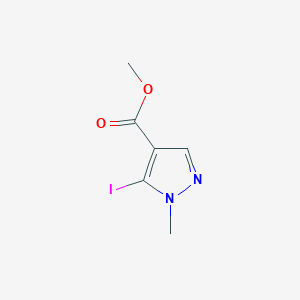
2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H4F2INO2 and a molecular weight of 299.01 g/mol It is characterized by the presence of fluorine, iodine, and an amine group attached to a benzo[d][1,3]dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluorobenzo[d][1,3]dioxole and iodine.
Iodination: The iodination of 2,2-difluorobenzo[d][1,3]dioxole is carried out using iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine depends on its specific application. In biological systems, the compound can interact with molecular targets, such as enzymes, receptors, or nucleic acids, through various mechanisms:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their catalytic activity and thereby modulating biochemical pathways.
Receptor Binding: It can act as a ligand for specific receptors, triggering or inhibiting signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting its structure and function, which can be useful in anticancer research.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: This compound lacks the iodine atom but shares the same core structure.
6-Iodobenzo[d][1,3]dioxol-5-amine: This compound lacks the fluorine atoms but retains the iodine and amine groups.
Uniqueness
2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these halogens allows for versatile reactivity and the ability to fine-tune the compound’s behavior in various applications .
Properties
Molecular Formula |
C7H4F2INO2 |
|---|---|
Molecular Weight |
299.01 g/mol |
IUPAC Name |
2,2-difluoro-6-iodo-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C7H4F2INO2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,11H2 |
InChI Key |
PXTUTPTZQZGVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)


![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)

![tert-Butyl 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13029286.png)


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

